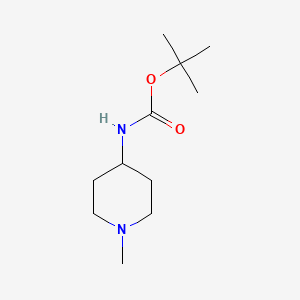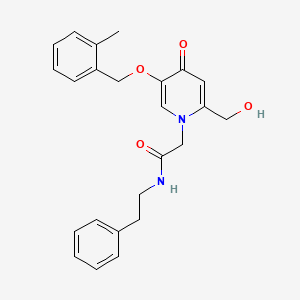![molecular formula C14H19IN2O5S B2442742 ethyl 2-({3-[(ethoxycarbonyl)amino]-5-iodothiophen-2-yl}formamido)-2-methylpropanoate CAS No. 2241138-78-1](/img/structure/B2442742.png)
ethyl 2-({3-[(ethoxycarbonyl)amino]-5-iodothiophen-2-yl}formamido)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 2-({3-[(ethoxycarbonyl)amino]-5-iodothiophen-2-yl}formamido)-2-methylpropanoate is a complex organic compound that features a thiophene ring substituted with an iodine atom and an ethoxycarbonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({3-[(ethoxycarbonyl)amino]-5-iodothiophen-2-yl}formamido)-2-methylpropanoate typically involves multiple steps, starting from commercially available starting materialsThe final step involves the esterification of the carboxylic acid intermediate to yield the ethyl ester .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents for each step of the synthesis .
Chemical Reactions Analysis
Types of Reactions
ethyl 2-({3-[(ethoxycarbonyl)amino]-5-iodothiophen-2-yl}formamido)-2-methylpropanoate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a thiophene derivative.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the iodine atom can yield various thiophene derivatives .
Scientific Research Applications
ethyl 2-({3-[(ethoxycarbonyl)amino]-5-iodothiophen-2-yl}formamido)-2-methylpropanoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its derivatives could be explored for their potential therapeutic properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives with different substituents, such as:
Properties
IUPAC Name |
ethyl 2-[[3-(ethoxycarbonylamino)-5-iodothiophene-2-carbonyl]amino]-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19IN2O5S/c1-5-21-12(19)14(3,4)17-11(18)10-8(7-9(15)23-10)16-13(20)22-6-2/h7H,5-6H2,1-4H3,(H,16,20)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXFUDPKIYLCIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)NC(=O)C1=C(C=C(S1)I)NC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19IN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-butyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2442659.png)
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B2442660.png)

![N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-(2-METHYLPHENOXY)ACETAMIDE](/img/structure/B2442664.png)
![tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate hydrochloride](/img/structure/B2442666.png)
![[5-(Trifluoromethyl)-2-furyl]methanol](/img/structure/B2442667.png)
![N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2442668.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-4-fluorobenzamide](/img/structure/B2442669.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide](/img/structure/B2442671.png)




![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2442681.png)
